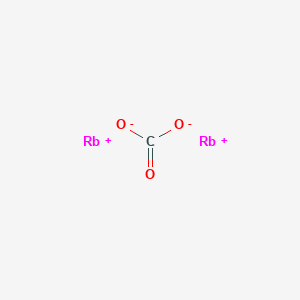
炭酸ルビジウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Rubidium carbonate is a white powder or colorless crystal with a monoclinic crystal structure . Its chemical formula is Rb2CO3 . It is very hygroscopic, soluble in water, and insoluble in alcohol . It can easily be converted to other Rubidium compounds .
Synthesis Analysis
Rubidium carbonate can be prepared by adding ammonium carbonate to rubidium hydroxide . It is used in the manufacture of photocells and in the removal of residual gases from vacuum tubes .Molecular Structure Analysis
The molecular formula of Rubidium carbonate is Rb2CO3 . The molecular weight is 230.94 .Chemical Reactions Analysis
Rubidium reacts very rapidly with water to form a colourless solution of rubidium hydroxide (RbOH) and hydrogen gas (H2). The resulting solution is basic because of the dissolved hydroxide . Rubidium carbonate can be converted to other rubidium compounds by heating or by reacting with acids .Physical and Chemical Properties Analysis
Rubidium carbonate is a white powder, very hygroscopic, and melts at 837°C . It is very soluble in water and insoluble in alcohol . It can be converted to other rubidium compounds by heating or by reacting with acids .科学的研究の応用
量子ドット発光ダイオード(QLED)
炭酸ルビジウムは、QLEDの製造において強力なn型ドーパントとして使用されます。 炭酸ルビジウムは、MgドープZnO電子輸送層の熱安定性を向上させ、これらのデバイスのパフォーマンスと寿命に不可欠です .
特殊ガラス製造
炭酸ルビジウムは、特殊なタイプのガラスの製造のための原料として役立ち、その独自の特性を活用してガラス製品の品質と機能性を向上させています .
高エネルギー密度マイクロセル
炭酸ルビジウムは、さまざまな高性能アプリケーションに不可欠な高エネルギー密度マイクロセルの製造に使用されています .
結晶シンチレーションカウンター
この化合物は、放射線を検出して測定するために使用される、放射線によって生成されるシンチレーション(光の閃光)を検出および測定するデバイスである結晶シンチレーションカウンターを作成する上で重要な役割を果たします .
ルビジウム金属および塩の製造
炭酸ルビジウムは、さまざまな科学分野で多くの用途があるルビジウム金属とさまざまなルビジウム塩を調製するための前駆体として機能します .
放射線被ばく管理
炭酸ルビジウムから得られるルビジウムの特定の同位体は、医療画像に使用され、患者が放射線にさらされる可能性があります。 この被ばくの管理と制御は、患者の安全のために不可欠です .
強誘電体材料合成
炭酸ルビジウムは、困難な合成プロセスで知られているが、新しい技術での有望な応用を持つペロブスカイト型強誘電体材料であるニオブ酸ルビジウム(RbNbO3)の合成に関与してきました .
脱塩ブラインからのルビジウム回収
環境研究では、炭酸ルビジウム溶液は、特に脱塩ブラインからのルビジウムイオンの回収において、吸着等温線モデルと飽和吸着容量を調べるために使用されています .
作用機序
Target of Action
It is used in various industries due to its strong alkalinity and high water-solubility
Mode of Action
Rubidium carbonate interacts with its targets primarily through its alkalinity and solubility. For instance, in glass-making, it enhances stability and durability while reducing conductivity . It is also used as a part of a catalyst for preparing short-chain alcohols from feed gas . The exact mode of action can vary depending on the specific application and the environment in which it is used.
Biochemical Pathways
It’s worth noting that rubidium, the alkali metal in rubidium carbonate, can replace potassium in vivo , which could potentially affect various biochemical pathways involving potassium. More research is needed to fully understand the biochemical pathways affected by rubidium carbonate.
Pharmacokinetics
It is known that rubidium, like other alkali metals, is absorbed from the gut and distributed throughout the body without specific affinity to any particular organ or tissue . Excess rubidium is eliminated mainly via the urine . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of rubidium carbonate and their impact on bioavailability.
Result of Action
The molecular and cellular effects of rubidium carbonate’s action can vary depending on the specific application and the environment in which it is used. For instance, in the manufacture of glass, rubidium carbonate enhances the stability and durability of the glass . In the context of catalysis, it aids in the preparation of short-chain alcohols from feed gas . More research is needed to fully understand the molecular and cellular effects of rubidium carbonate’s action.
Action Environment
The action, efficacy, and stability of rubidium carbonate can be influenced by various environmental factors. For instance, its solubility in water can affect its action in aqueous environments . Furthermore, its stability and reactivity can be influenced by factors such as temperature and the presence of other chemicals . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of rubidium carbonate.
Safety and Hazards
将来の方向性
The Rubidium Carbonate market is expected to experience significant growth in the coming years due to the increasing demand for electronic products, the growing use of rubidium-based isotopes in PET scans, and the development of new and innovative applications for Rubidium Carbonate . The global rubidium market was valued at 2.57Kt in 2021 and is projected to grow with a CAGR of 4.01% between 2022-2027 .
生化学分析
Biochemical Properties
Rubidium, the primary component of rubidium carbonate, has been shown to impact biological activity . It can replace potassium in vivo, which suggests that it may interact with enzymes, proteins, and other biomolecules that typically interact with potassium
Cellular Effects
Rubidium has been shown to have biological effects depending on the counter anion . For instance, rats treated with rubidium fluoride showed significant renal and hepatic toxicities
Molecular Mechanism
Rubidium carbonate has been used as a strong n-type dopant in the fabrication of quantum-dot light-emitting diodes, enhancing the thermal stability of Mg-doped ZnO electron transport layer . This suggests that rubidium carbonate may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
Rubidium has been used in atomic clocks, indicating its stability over time
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of rubidium carbonate in animal models. A study has shown that a series of rubidium compounds were orally administered in a single dose to several groups of rats, and the results revealed that rubidium shows different biological effects depending on the counter anion .
Metabolic Pathways
Rubidium has been shown to replace potassium in vivo, suggesting that it may be involved in similar metabolic pathways as potassium .
Transport and Distribution
Rubidium carbonate has been incorporated into the Mg doped ZnO electron transport layer in the fabrication of quantum-dot light-emitting diodes , suggesting that it may have the ability to be transported and distributed within a material.
Subcellular Localization
In yeast cells, of which the intracellular potassium had been partly replaced by rubidium, the intracellular ion distribution was studied, showing that the concentrations of these ions in the cytoplasm were about equal to those in the nucleus and twice those in the vacuole .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Rubidium carbonate involves the reaction between Rubidium hydroxide and Carbon dioxide gas.", "Starting Materials": [ "Rubidium hydroxide (RbOH)", "Carbon dioxide gas (CO2)" ], "Reaction": [ "Step 1: Rubidium hydroxide is dissolved in water to form an aqueous solution.", "Step 2: Carbon dioxide gas is bubbled through the aqueous solution of Rubidium hydroxide.", "Step 3: The reaction between Rubidium hydroxide and Carbon dioxide gas results in the formation of Rubidium carbonate and water.", "Step 4: The Rubidium carbonate is then filtered and dried to obtain the final product." ] } | |
CAS番号 |
584-09-8 |
分子式 |
CH2O3Rb |
分子量 |
147.493 g/mol |
IUPAC名 |
rubidium(1+);carbonate |
InChI |
InChI=1S/CH2O3.Rb/c2-1(3)4;/h(H2,2,3,4); |
InChIキー |
CVDTXIRZVNJRRD-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].[Rb+].[Rb+] |
正規SMILES |
C(=O)(O)O.[Rb] |
| 584-09-8 | |
ピクトグラム |
Irritant |
同義語 |
Dirubidium carboxide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



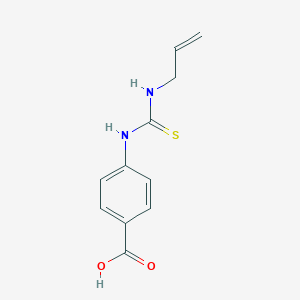
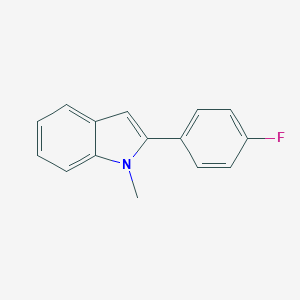

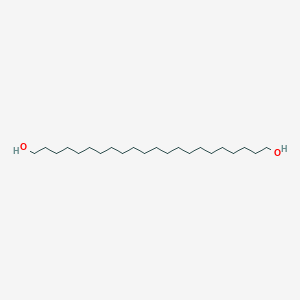
![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)
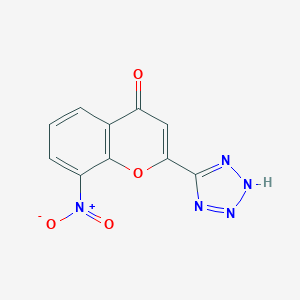

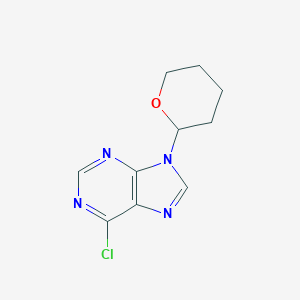
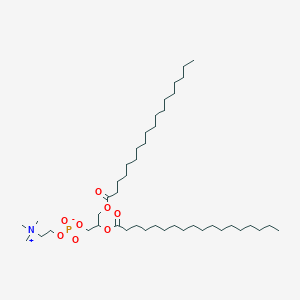
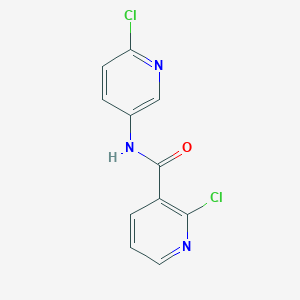
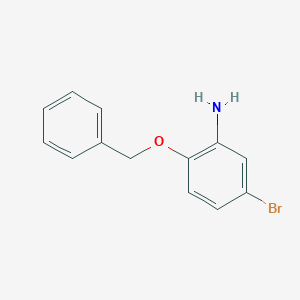
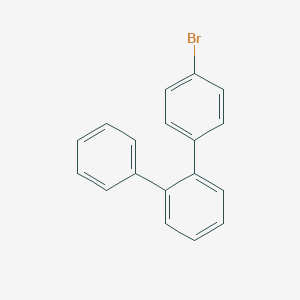
![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)
